![molecular formula C40H28N2 B15165708 (E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) CAS No. 185196-49-0](/img/structure/B15165708.png)
(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) is a complex organic compound featuring an anthracene core linked to phenylene and phenylmethanimine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) typically involves a multi-step process. One common method includes the condensation reaction between anthracene-9,10-dione and 4-aminobenzophenone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Bis(amine) derivatives.
Substitution: Brominated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can be harnessed in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: A precursor in the synthesis of (E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine).
4-Aminobenzophenone: Another precursor used in the synthesis.
Bis(1-phenylmethanimine): A structurally related compound with similar imine groups.
Uniqueness
(E,E)-N,N’-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine) stands out due to its anthracene core, which imparts unique photophysical properties. This makes it particularly useful in the development of organic electronic materials and as a probe in biochemical studies.
Eigenschaften
CAS-Nummer |
185196-49-0 |
|---|---|
Molekularformel |
C40H28N2 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
N-[4-[10-[4-(benzylideneamino)phenyl]anthracen-9-yl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C40H28N2/c1-3-11-29(12-4-1)27-41-33-23-19-31(20-24-33)39-35-15-7-9-17-37(35)40(38-18-10-8-16-36(38)39)32-21-25-34(26-22-32)42-28-30-13-5-2-6-14-30/h1-28H |
InChI-Schlüssel |
ZDYKKBKYHCOMDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)N=CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


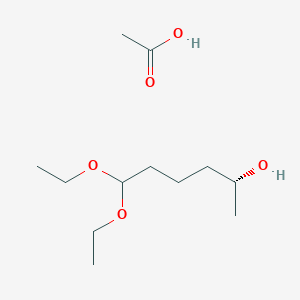
![4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165633.png)
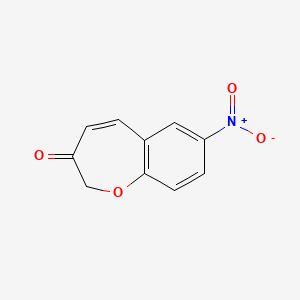
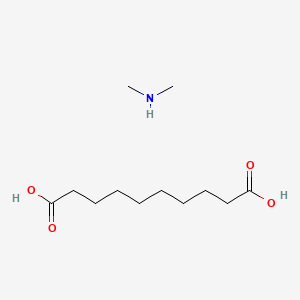
![2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-](/img/structure/B15165661.png)
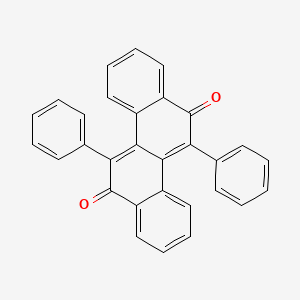
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)
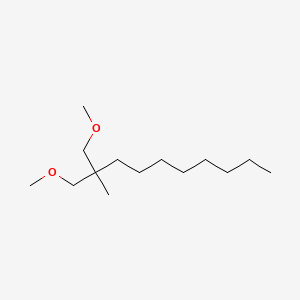
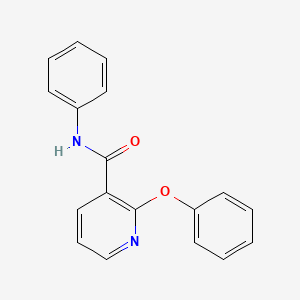
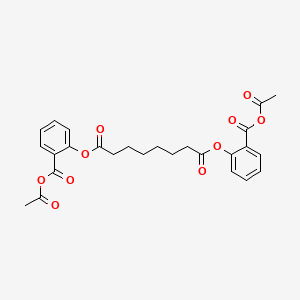
![Bis[4-(3-chloro-3-oxoprop-1-EN-1-YL)phenyl] hexanedioate](/img/structure/B15165716.png)


![2-[2-(4-fluorophenyl)-8-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B15165738.png)
